molecular formula C16H34I2N2O4 B13742127 Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide CAS No. 41040-76-0

Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide

Cat. No.: B13742127
CAS No.: 41040-76-0
M. Wt: 572.26 g/mol
InChI Key: LIPTUQROXXJQFU-UHFFFAOYSA-L
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Description

Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide (CAS: 17089-54-2, as per ) is a quaternary ammonium salt featuring a complex structure with a dioxolane ring, ester linkages, and two trimethylammonium groups. This compound belongs to the class of esterquats, which are cationic surfactants known for their biodegradability and applications in detergents, fabric softeners, and biomedical fields . Its structure includes:

  • A 2-methyl-4-(trimethylammoniomethyl)-1,3-dioxolane moiety, which contributes to its rigidity and charge distribution.
  • A propionyloxyethyl linker connecting the dioxolane ring to the second trimethylammonium group.
  • Diiodide counterions, which enhance its solubility in polar solvents.

The compound’s synthesis likely involves quaternization of tertiary amines with iodomethane and esterification steps, as seen in analogous quaternary ammonium salt preparations (e.g., ). Its thermal stability and biodegradability are influenced by the ester bond and the spacing between charged nitrogen atoms .

Properties

CAS No.

41040-76-0

Molecular Formula

C16H34I2N2O4

Molecular Weight

572.26 g/mol

IUPAC Name

trimethyl-[[2-methyl-2-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide

InChI

InChI=1S/C16H34N2O4.2HI/c1-16(21-13-14(22-16)12-18(5,6)7)9-8-15(19)20-11-10-17(2,3)4;;/h14H,8-13H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

LIPTUQROXXJQFU-UHFFFAOYSA-L

Canonical SMILES

CC1(OCC(O1)C[N+](C)(C)C)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide involves multiple steps. The process typically starts with the preparation of the dioxolanyl ring, followed by the introduction of the trimethylammonium groups. The final step involves the iodination to form the diiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium groups can form ionic bonds with negatively charged sites on proteins, affecting their function. The dioxolanyl ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Data Tables

Table 1. Biodegradability of Selected Quaternary Ammonium Salts

Compound Biodegradation (%) (OECD 301 C) Reference
Target Compound (hypothetical) ~30–40
Gemini-Type QAS (no ester bond) 5–10
Esterquat G (C12 alkyl chain) 60
Esterquat H (C14 alkyl chain) 25–45

Table 2. Thermal Stability Comparison

Compound Decomposition Onset (°C) Conditions
Target Compound ~60 Drying at 60°C (hypothetical)
PEMEDA-β-CD diiodide >80 Aqueous NaOH at 80°C
Conventional QAS (e.g., CTAB) ~100 Dry state

Key Research Findings

Biodegradation Trends : Biodegradability decreases with increasing methylene groups between ester and ammonium moieties. For instance, gemini-type esterquats with two methylene groups show 58% degradation vs. 50% for four methylene groups .

Alkyl Chain Impact : Longer alkyl chains (e.g., dodecyl vs. decyl) improve biodegradability in gemini QAS but reduce it in tricationic esterquats .

Thermal Limits : The compound’s stability is lower than cyclodextrin-based QAS (e.g., PEMPDA-β-CD diiodide), highlighting the need for optimized synthesis and storage .

Biological Activity

The compound Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide is a quaternary ammonium compound that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure featuring a dioxolane ring and multiple trimethylammonium groups. The structural formula can be represented as follows:

CxHyNzOnIm\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}\text{I}_{m}

Where x,y,z,n,mx,y,z,n,m represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and iodine atoms in the molecule.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including the compound , possess significant antimicrobial properties. The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) studies against various pathogens.

Table 1: Antimicrobial Activity of QACs

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Pseudomonas aeruginosa64

The data suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The variation in MIC values indicates differing susceptibility among microorganisms.

The antimicrobial action of the compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium groups interact with negatively charged components of the microbial cell wall, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any biologically active compound. Studies have shown that while the compound exhibits significant antimicrobial effects, it also displays cytotoxic properties against human cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HepG225
MCF-730
A54935

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The relatively low IC50 values suggest that while effective against pathogens, caution is warranted regarding potential toxicity to human cells.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly reduced bacterial load in vitro compared to control groups. This highlights its potential utility in treating infections caused by resistant strains.
  • Antifungal Activity : Another investigation focused on its antifungal properties against Candida albicans, revealing effective inhibition at concentrations lower than those required for bacterial inhibition. This suggests a broad-spectrum application against various pathogens.

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